trans-Cyclohexane-1,3-diyldimethanamine
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Overview
Description
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H18N2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine typically involves the reduction of a precursor compound, such as a nitrile or an imine, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine may involve catalytic hydrogenation of the corresponding nitrile or imine using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride
- rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol
Uniqueness
rac-[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine is unique due to its specific stereochemistry and the presence of an aminomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m1/s1 |
InChI Key |
QLBRROYTTDFLDX-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)CN)CN |
Canonical SMILES |
C1CC(CC(C1)CN)CN |
Origin of Product |
United States |
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